molecular formula C16H15NOS2 B327268 2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole CAS No. 334501-89-2

2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole

Cat. No.: B327268
CAS No.: 334501-89-2
M. Wt: 301.4 g/mol
InChI Key: VRZYDZRRRUPXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzothiazole ring, a sulfanyl group, and a 4-methylphenyl ether moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-bromoethyl 4-methylphenyl ether under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the sulfanyl group of 2-mercaptobenzothiazole attacks the bromoethyl group, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzothiazole ring or the ether moiety.

    Substitution: The ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ether group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted ethers or thioethers.

Scientific Research Applications

2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl thiocyanate
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-((3-methyl-2-thienyl)methylene)acetohydrazide
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-((2,3-dimethoxybenzylidene)acetohydrazide

Uniqueness

2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl ether moiety differentiates it from other benzothiazole derivatives, potentially leading to unique interactions and activities in various applications .

Properties

CAS No.

334501-89-2

Molecular Formula

C16H15NOS2

Molecular Weight

301.4 g/mol

IUPAC Name

2-[2-(4-methylphenoxy)ethylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C16H15NOS2/c1-12-6-8-13(9-7-12)18-10-11-19-16-17-14-4-2-3-5-15(14)20-16/h2-9H,10-11H2,1H3

InChI Key

VRZYDZRRRUPXIO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.